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Compound of Interest

Compound Name: 1-Methyl-1H-indol-7-ol

CAS No.: 475577-33-4

Cat. No.: B3268108

Get Quote

Strategic Scaffold for Kinase Inhibition and Redox-
Modulating Therapeutics[1][2]
Executive Summary & Core Identity
7-Hydroxy-1-methylindole (CAS 475577-33-4) is a specialized bicyclic heteroaromatic scaffold

used primarily as a building block in the design of kinase inhibitors, GPCR ligands, and redox-

active therapeutics.[1] Unlike the ubiquitous 5-hydroxyindole (serotonin) or 3-substituted

indoles (tryptophan derivatives), the 7-hydroxy-1-methyl motif offers a unique steric and

electrostatic profile.[1]

The presence of the N1-methyl group ablates the canonical hydrogen bond donor capacity of

the indole nitrogen, forcing specific hydrophobic interactions, while the C7-hydroxyl group

provides a directed hydrogen bond donor/acceptor handle in a position often utilized to target

solvent-front residues or specific water networks in enzyme active sites.
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Property Data

CAS Number 475577-33-4

IUPAC Name 1-methyl-1H-indol-7-ol

Molecular Formula C₉H₉NO

Molecular Weight 147.17 g/mol

SMILES Cn1ccc2c1cccc2O

Key Features
N1-Methyl (Hydrophobic), C7-OH (H-bond

Donor/Acceptor), Electron-rich indole core

Synthesis & Manufacturing: The "Self-Validating"
Protocol
Direct alkylation of 7-hydroxyindole typically results in a mixture of N-alkylation and O-

alkylation, requiring tedious chromatographic separation.[1] To ensure high purity and

regioselectivity, the Demethylation Route is the industry-standard, self-validating protocol.[1]

This method locks the nitrogen position first, then reveals the hydroxyl group.

Step-by-Step Methodology
Phase 1: N-Methylation (Precursor Synthesis)[1]

Substrate: 7-Methoxyindole (Commercial starting material).[1]

Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI).

Solvent: Anhydrous DMF or THF.[1]

Protocol:

Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.

Add 7-Methoxyindole (1.0 eq) dropwise.[1] Stir for 30 min to ensure deprotonation

(formation of the indolyl anion).
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Add MeI (1.1 eq) dropwise. Allow to warm to RT and stir for 2-4 hours.

Checkpoint: TLC should show complete consumption of starting material (higher R_f for

product).

Workup: Quench with water, extract with EtOAc. Product: 7-methoxy-1-methylindole.

Phase 2: Regioselective Demethylation (The Critical Step)
Substrate: 7-methoxy-1-methylindole.[1][2]

Reagent: Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM).

Solvent: Anhydrous DCM.[1]

Protocol:

Dissolve substrate in anhydrous DCM under Argon.[1] Cool to -78°C.[1]

Slowly add BBr₃ (2.5 eq). Note: Excess BBr₃ is required to complex with the Lewis-basic

nitrogen and the ether oxygen.

Allow the reaction to warm slowly to 0°C over 2 hours.

Quench (Critical Safety): Cool back to -78°C. Add MeOH dropwise (exothermic!). Then

add saturated NaHCO₃ solution.

Purification: Extract with DCM. The product, 7-hydroxy-1-methylindole, is prone to

oxidation; store under inert atmosphere or use immediately.[1]

Visualizing the Synthesis Logic

7-Methoxyindole
(Precursor)

7-Methoxy-1-methylindole
(N-Protected Intermediate)

1. NaH, DMF, 0°C
2. MeI (N-Methylation)

7-Hydroxy-1-methylindole
(CAS 475577-33-4)

1. BBr3, DCM, -78°C
2. NaHCO3 (Demethylation)

Self-Validating Logic:
Prevents O-alkylation side products
ensuring 100% N1-regioselectivity.
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Click to download full resolution via product page

Figure 1: The regioselective synthesis pathway avoiding ambiguous alkylation sites.

Structural Utility in Drug Discovery
The 7-hydroxy-1-methylindole scaffold is not merely a passive linker; it is an active

pharmacophore.[1] Its utility is defined by its ability to modulate Lipophilic Ligand Efficiency

(LLE) and Residence Time.

A. Kinase Inhibitor Design (Hinge Binding)
In kinase drug discovery, the "hinge region" is the primary anchor.

Standard Indoles: The N-H at position 1 often donates a hydrogen bond to the hinge

backbone (e.g., to the carbonyl of the gatekeeper residue).

1-Methyl Indoles: Methylation at N1 removes this H-bond donor.[1] This is strategic when:

The kinase pocket has a hydrophobic patch near the hinge (e.g., Met, Leu) that

accommodates the methyl group.

Selectivity is required against kinases that strictly require the N-H donor.

7-OH Function: The hydroxyl group at C7 is positioned to form an intramolecular H-bond

(with substituents at C6) or an intermolecular H-bond with conserved water molecules often

found in the "sugar pocket" or solvent front.[1]

B. Redox-Active Therapeutics (Melatonin Analogues)
Research by Galano’s group has highlighted 7-hydroxy-1-methylindole derivatives (specifically

hydrazine analogues) as potent antioxidants and enzyme inhibitors.[1]

Mechanism: These compounds act as Xanthine Oxidase (XO) inhibitors.[3] The electron-rich

indole ring, further activated by the 7-OH electron-donating group (EDG), facilitates Single

Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms to scavenge free

radicals.[1]
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Case Study: The analogue (E)-1-methyl-3-((2-phenylhydrazine)methyl)-1H-indol-7-ol

demonstrates superior antioxidant capacity compared to melatonin, driven by the stability of

the resulting indolyl radical.[1]

Pharmacophore Map
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Figure 2: Pharmacophore mapping of 7-hydroxy-1-methylindole in binding sites.

Analytical Characterization
To validate the identity of CAS 475577-33-4, the following analytical signals are diagnostic.
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Method Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) δ ~9.5 ppm (s, 1H)
OH proton. Disappears on D₂O

shake.[1]

δ ~4.0 ppm (s, 3H)

N-Methyl group. Sharp singlet,

distinct from O-Me (usually

~3.8 ppm).[1]

δ ~6.5 - 7.2 ppm (m, 4H)

Aromatic protons. Pattern

confirms 7-substitution

(coupling constants J values).

[1]

LC-MS (ESI) [M+H]⁺ = 148.07 Protonated molecular ion.

HPLC Retention Time (RT)

Will be shorter than 7-

methoxy-1-methylindole (more

polar due to OH).[1]

Safety & Handling (MSDS Summary)
Hazards: Irritant (Skin/Eye). The phenolic moiety makes it susceptible to oxidation (turning

brown/black upon air exposure).

Storage: -20°C, under Argon/Nitrogen atmosphere. Protect from light.[1]

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless esterification

is intended).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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